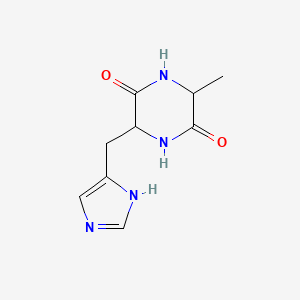
Cyclo(L-Ala-L-His)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(-Ala-His) is a cyclic dipeptide composed of alanine and histidine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds characterized by a six-membered ring structure formed by the condensation of two amino acids. Cyclo(-Ala-His) has garnered interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclo(-Ala-His) can be synthesized through several methods, including:
Solution-phase synthesis: This involves the condensation of alanine and histidine in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a solid resin, followed by cyclization and deprotection to yield the cyclic dipeptide. SPPS is advantageous for its efficiency and ability to produce high-purity products.
Industrial Production Methods
Industrial production of Cyclo(-Ala-His) may involve large-scale solution-phase synthesis or automated SPPS systems. These methods ensure consistent quality and yield, making them suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(-Ala-His) can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinal or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring of histidine, leading to reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to modified derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield histidinal, while substitution reactions can produce various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Cyclo(-Ala-His) has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying peptide cyclization and conformational analysis.
Biology: Cyclo(-Ala-His) exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Cyclo(-Ala-His) can be used in the development of novel materials and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of Cyclo(-Ala-His) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In anti-inflammatory applications, Cyclo(-Ala-His) may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways.
Comparaison Avec Des Composés Similaires
Cyclo(-Ala-His) can be compared with other cyclic dipeptides such as Cyclo(-Gly-Gly) and Cyclo(-Pro-Pro). While these compounds share a similar cyclic structure, Cyclo(-Ala-His) is unique due to the presence of the histidine residue, which imparts distinct chemical and biological properties. The imidazole ring of histidine allows for unique interactions and reactivity compared to other cyclic dipeptides.
List of Similar Compounds
- Cyclo(-Gly-Gly)
- Cyclo(-Pro-Pro)
- Cyclo(-Ala-Gly)
- Cyclo(-Ala-Pro)
Propriétés
IUPAC Name |
3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-8(14)13-7(9(15)12-5)2-6-3-10-4-11-6/h3-5,7H,2H2,1H3,(H,10,11)(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWFDFUTSPWSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate](/img/structure/B12320775.png)
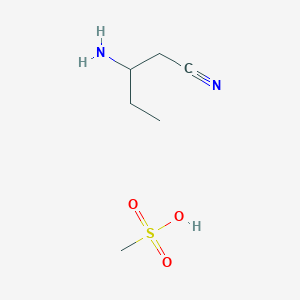
![[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)
![1-(3-Hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile](/img/structure/B12320789.png)
![(1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl) acetate](/img/structure/B12320790.png)
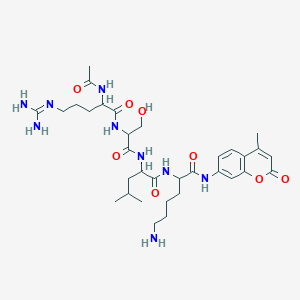

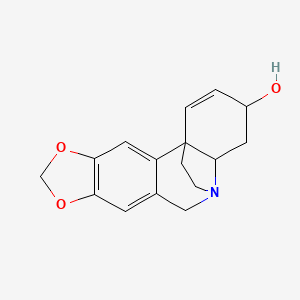
![2-[[6-[[5-(4-Carboxythiophen-3-yl)thiophen-2-yl]amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B12320814.png)
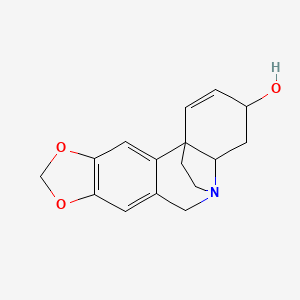
![1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12320825.png)
![11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320829.png)
![(1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.0^{3,12.0^{6,11.0^{16,21]tricos-3-ene-8,9,19-triol](/img/structure/B12320850.png)
